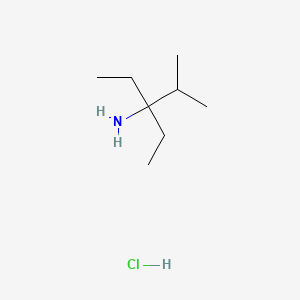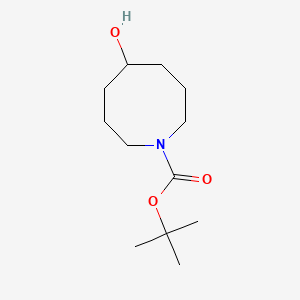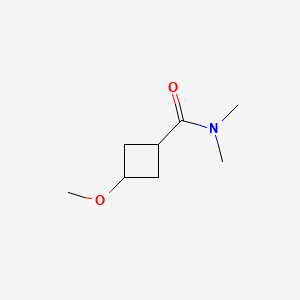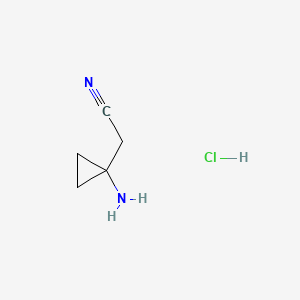
3-ethyl-2-methylpentan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylpentan-3-amine hydrochloride (EMPAH) is an organic compound that has several potential applications in the field of scientific research. It is a derivative of the naturally occurring amino acid, lysine, and has been used in a variety of studies involving the synthesis of proteins, enzymes, and other biomolecules. EMPAH has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer.
Aplicaciones Científicas De Investigación
3-ethyl-2-methylpentan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies involving the synthesis of proteins, enzymes, and other biomolecules. It has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer. This compound has also been used in studies involving the understanding of cell signaling pathways, as well as the development of new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes, as well as a catalyst for the synthesis of other biomolecules. It is also believed to act as a modulator of cell signaling pathways and as a receptor agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on the synthesis of proteins and enzymes, as well as on cell signaling pathways. It is also believed to have an effect on the regulation of gene expression, as well as on the production of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-ethyl-2-methylpentan-3-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. It is also non-toxic and does not interfere with the synthesis of other biomolecules. However, this compound is also limited in its use in laboratory experiments due to its low solubility in water and its tendency to form insoluble salts.
Direcciones Futuras
The potential future directions for 3-ethyl-2-methylpentan-3-amine hydrochloride are numerous. It could be used in the development of new therapeutic agents, as well as in the understanding of cell signaling pathways. It could also be used in the development of new drug delivery systems, as well as in the understanding of the mechanisms of neurodegenerative disorders and cancer. Additionally, this compound could be used in the development of new biosensors and diagnostic tools, as well as in the understanding of gene expression and the production of neurotransmitters.
Métodos De Síntesis
3-ethyl-2-methylpentan-3-amine hydrochloride is synthesized by a process known as “alkylation”, which involves the reaction of an alkyl halide (a compound containing a halogen atom bonded to a carbon atom) with an amine (a compound containing a nitrogen atom bonded to two hydrogen atoms). In the synthesis of this compound, the alkyl halide is 3-bromopentane, and the amine is ethyl amine. The reaction between the two is carried out in the presence of a catalyst such as sodium hydroxide. The product of the reaction is a salt, which is then hydrolyzed to form the desired compound.
Propiedades
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)


![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)


![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
